Heptachlor Epoxide A

Descripción general

Descripción

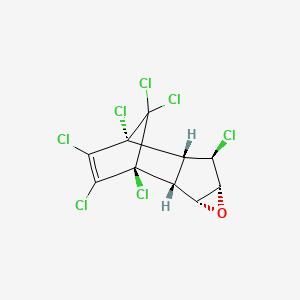

Heptachlor Epoxide A is a man-made compound that appears as a white powder . It is formed when a substance called heptachlor is released to the environment and mixes with oxygen . Heptachlor is a manufactured chemical that was used in the past for killing insects in homes, in buildings, and on food crops . There are no natural sources of heptachlor or heptachlor epoxide .

Synthesis Analysis

Historically, both endo- and exo-epoxides of heptachlor are known . The exo-epoxy isomer of heptachlor epoxide is a remarkably stable metabolite of heptachlor and is generally found in the environment where heptachlor was introduced . In a study, the nuclear magnetic resonance and mass spectral characteristics of the 2 epoxide-containing isomers (“A” and “B”) were investigated to verify their structural assignments .Molecular Structure Analysis

The molecular structure of this compound has been studied using nuclear magnetic resonance and mass spectral characteristics . The exo-epoxy isomer of heptachlor epoxide is a remarkably stable metabolite of heptachlor .Chemical Reactions Analysis

This compound is known to be a stable metabolite of heptachlor . It is generally found in the environment where heptachlor was introduced . The exo-epoxy isomer of heptachlor epoxide is particularly stable .Physical And Chemical Properties Analysis

This compound is a white crystalline solid . It is formed by the oxidation of heptachlor in biological systems . More detailed physical and chemical properties can be found in the ATSDR Heptachlor Tox Profile .Aplicaciones Científicas De Investigación

Conversion on Plants : Heptachlor is converted to Heptachlor Epoxide on plants, with this process occurring substantially on certain plants. This conversion is significant due to the increased persistence and higher toxicity of the epoxide compared to the parent compound (Gannon & Decker, 1958).

Soil Microorganism Metabolism : Soil microorganisms can convert heptachlor to its epoxide, a process involving at least three pathways: epoxidation, hydrolysis, and reduction (Miles, Tu & Harris, 1969).

Effects on Brain Synaptosomes in Rats : Heptachlor epoxide can affect transmitter release in rat brain synaptosomes, potentially raising intracellular levels of free Ca²⁺. This suggests neurostimulatory effects based on synaptic Ca²⁺ regulation (Yamaguchi, Matsumura & Kadous, 1980).

Microbial Degradation : A novel bacterial strain was found capable of degrading heptachlor, using it as a carbon source and converting it into less-toxic small molecular metabolites through reactions such as epoxidation, hydrolysis, and dechlorination (Qiu, Wang & Wang, 2018).

Carcinogenicity : Heptachlor and its epoxide are carcinogenic, inducing carcinomas of the liver in rats and mice, with additional neoplasms observed in various organs (Reuber, 1987).

Use as Insecticide and Termiticide : Historically, heptachlor was used on various crops and as a termiticide, with current limited use due to its persistence and the epoxide formation (Ware, 1988).

Removal from Environmental Matrices : Advanced oxidation processes (AOPs) have been studied for the removal of heptachlor and heptachlor epoxide from environmental matrices, such as water and soil, due to their biorecalcitrant nature (Vagi & Petsas, 2020).

Exposure and Reproductive Effects : Gestational and lactational exposure to heptachlor epoxide was found to have limited evidence of causing significant disturbances in reproductive function in both men and women (Luderer et al., 2013).

Mecanismo De Acción

Heptachlor and heptachlor epoxide are usually metabolized by Cytochrome P450 (CYP450) enzymes . CYP450 enzymes are the body’s major class of enzymes responsible for detoxification . Moreover, heptachlor alters liver function by increasing gluconeogenic enzymes’ activities, which upregulates glucose synthesis from glycogen .

Safety and Hazards

Direcciones Futuras

Heptachlor and its epoxide have been found in numerous hazardous waste sites and are targeted for long-term federal clean-up activities . The possibility exists that heptachlor and heptachlor epoxide may be found in the future as more sites are evaluated . This information is important because these sites may be sources of exposure and exposure to these substances may harm you .

Propiedades

IUPAC Name |

(1S,2R,3R,5R,6R,7S,8R)-1,6,8,9,10,11,11-heptachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl7O/c11-3-1-2(4-5(3)18-4)9(15)7(13)6(12)8(1,14)10(9,16)17/h1-5H/t1-,2+,3+,4+,5-,8+,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXFXBSWRVIQKOD-WOBUKFROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12C(C(C3C1O3)Cl)C4(C(=C(C2(C4(Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]12[C@@H]([C@H]([C@H]3[C@@H]1O3)Cl)[C@]4(C(=C([C@@]2(C4(Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2058752 | |

| Record name | Heptachlor epoxide A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28044-83-9 | |

| Record name | 2,5-Methano-2H-indeno(1,2-b)oxirene, 2,3,4,5,6,7,7-heptachloro-1a,1b,5,5a,6,6a-hexahydro-, (1aR,1bR,2S,5R,5aS,6R,6aR)-rel- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028044839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptachlor epoxide A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptachlor endo-epoxide isomer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(pyrrolidin-1-ylMethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/no-structure.png)

![2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol oxalate](/img/structure/B1149057.png)

![Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride](/img/structure/B1149071.png)